N-(4-bromo-2-ethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-ethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide: is an organic compound with a complex structure that includes a brominated phenyl group, an oxazole ring, and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-ethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps. One common route starts with the bromination of 2-ethylphenylamine to form 4-bromo-2-ethylphenylamine. This intermediate is then reacted with 5-methyl-1,2-oxazole-3-carboxylic acid chloride under appropriate conditions to yield the desired compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-bromo-2-ethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Oxazole derivatives with modified functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Phenyl derivatives with various substituents replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, N-(4-bromo-2-ethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: Its structural features make it a candidate for targeting specific biological pathways and receptors .
Industry: In the material science industry, this compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability and conductivity .
Wirkmechanismus
The mechanism of action of N-(4-bromo-2-ethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The brominated phenyl group and oxazole ring can interact with enzymes and receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-ethylphenyl isocyanate: This compound shares the brominated phenyl group but differs in its functional groups, leading to different reactivity and applications.
N-(4-bromo-2-ethylphenyl)-3-nitrobenzenesulfonamide:
Uniqueness: N-(4-bromo-2-ethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide is unique due to its combination of a brominated phenyl group, an oxazole ring, and a carboxamide group. This unique structure provides a versatile platform for various chemical modifications and applications in different fields .
Eigenschaften
Molekularformel |
C13H13BrN2O2 |
---|---|
Molekulargewicht |
309.16 g/mol |
IUPAC-Name |
N-(4-bromo-2-ethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C13H13BrN2O2/c1-3-9-7-10(14)4-5-11(9)15-13(17)12-6-8(2)18-16-12/h4-7H,3H2,1-2H3,(H,15,17) |
InChI-Schlüssel |
ZPHWQIOIUSETHX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)Br)NC(=O)C2=NOC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.